Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Derivatives with different substituents replacing the fluorine atoms.
Reduction: Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzyl alcohol.
Oxidation: Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: The compound is utilized in the synthesis of materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate is unique due to the specific arrangement of its fluorine atoms and methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17)12(8-11)15(18)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPYLKPTOBMBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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